Product packaging for L-Adenosine(Cat. No.:)

L-Adenosine

Cat. No.: B150695
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-DEGSGYPDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Adenosine as a Chiral Analog and Research Probe

The "unnatural" stereochemistry of this compound, where the ribose sugar is the L-isomer instead of the naturally occurring D-isomer, is the primary source of its utility as a research tool. Biological systems, particularly enzymes and receptors, have evolved to be highly stereospecific. This specificity means that this compound often interacts differently with biological macromolecules compared to its natural D-enantiomer, providing a unique lens through which to study these interactions.

A key characteristic of this compound is its pronounced resistance to enzymatic degradation. Many enzymes involved in purine (B94841) metabolism, which readily process D-adenosine, are ineffective against its L-enantiomer. For example, studies have shown that this compound and its derivatives are inactive as inhibitors or substrates for S-adenosyl-L-homocysteine (AdoHcy) hydrolase. fiu.edunih.gov Computational docking studies support this, revealing that this compound binds more weakly and with less specificity to the enzyme's active site than D-adenosine. nih.gov Similarly, adenosine (B11128) receptors, which are crucial for mediating the physiological effects of adenosine, exhibit strong stereoselectivity and are not activated by the L-enantiomer. nih.gov

This enzymatic and receptor inertness makes this compound an excellent negative control in research. By comparing the biological effects of D-adenosine with the lack of effects from this compound, researchers can confirm that an observed response is a specific, receptor-mediated, or enzymatic event.

Perhaps the most significant application of this compound is in the construction of L-oligonucleotides. These are short nucleic acid chains built from L-nucleosides, including this compound. Because all cellular nucleases are chiral catalysts designed to recognize and cleave the phosphodiester bonds of natural D-nucleic acids, L-oligonucleotides are exceptionally resistant to nuclease degradation. This high biostability has led to the development of "Spiegelmers" (from the German word Spiegel for mirror), which are L-aptamers that can bind to biological targets with high affinity and specificity but remain stable in biological fluids for extended periods.

Table 1: Comparative Interaction of Adenosine Enantiomers with Biological Systems

FeatureD-Adenosine (Natural)This compound (Unnatural)
Adenosine Receptors (A1, A2A, etc.) Active ligand, mediates physiological responses. nih.govInactive, does not bind or activate receptors. nih.gov
Adenosine Kinase Substrate, phosphorylated to AMP. nih.govwikipedia.orgPoor substrate, phosphorylation is inefficient or absent.
Adenosine Deaminase Substrate, deaminated to inosine (B1671953). drugbank.comwikipedia.orgPoor substrate, resistant to deamination.
S-adenosyl-L-homocysteine (AdoHcy) Hydrolase Substrate/Product involved in its metabolic cycle. fiu.eduInactive as an inhibitor or substrate. fiu.edunih.gov
Nuclease Degradation (in oligonucleotides) D-oligonucleotides are readily degraded.L-oligonucleotides are highly resistant.

Historical Context of Adenosine Research and its Enantiomers

The story of adenosine research began with the discovery of its core components. The purine base, adenine (B156593), was first isolated and named in 1885 by the German physician Albrecht Kossel from pancreatic tissue. nih.gov Subsequent work throughout the early 20th century established the structure of adenosine as adenine linked to a ribose sugar and uncovered its central role in biochemistry, most notably as part of ATP, the universal energy carrier in cells. In the 1970s, research established that adenosine also functions as a neuromodulator and signaling molecule, acting on specific cell-surface receptors to regulate processes like heart rate, blood flow, and neurotransmitter release. wikipedia.orgnih.gov

Throughout this foundational period, research was focused exclusively on the naturally occurring D-enantiomer of adenosine, as it is the only form produced and utilized by living organisms. The concept and synthesis of the unnatural L-enantiomer emerged much later, driven by advances in stereoselective chemistry and the field of medicinal chemistry.

The impetus for creating L-nucleosides like this compound came from the search for novel therapeutics, particularly antiviral agents. Researchers found that certain L-nucleoside analogs were potent inhibitors of viral replication, for instance against HIV and Hepatitis B virus (HBV), because viral enzymes were less stereoselective than their human counterparts and would mistakenly incorporate the unnatural L-nucleosides, leading to chain termination of the viral genome. fiu.edu This success spurred broader interest in the properties of L-nucleosides.

The synthesis of this compound, typically achieved via a multi-step process from L-xylose, provided a tool to probe the fundamental stereochemical requirements of biological systems. fiu.edu The discovery that L-oligonucleotides were resistant to biological degradation was a pivotal moment, opening the door to their development as stable therapeutic aptamers (Spiegelmers) and diagnostic probes. This modern research trajectory represents a significant evolution from the initial study of adenosine's natural physiological roles to the strategic design of its enantiomer for specific, human-devised applications in biotechnology and medicine.

Table 2: Key Research Findings on this compound as a Research Probe

Research AreaFindingSignificance
Enzymology This compound and its derivatives are not substrates for key purine-metabolizing enzymes like AdoHcy hydrolase. fiu.edunih.govConfirms the high stereospecificity of these enzymes and establishes this compound as a reliable negative control in metabolic studies.
Receptor Pharmacology The L-enantiomer of adenosine is inactive at all four adenosine receptor subtypes. nih.govDemonstrates the strict chiral requirements of the adenosine receptor binding pocket and allows for differentiation between receptor-mediated and non-receptor-mediated effects.
Oligonucleotide Chemistry L-oligonucleotides (containing this compound) are resistant to degradation by cellular nucleases.Enables the creation of highly stable aptamers ("Spiegelmers") for therapeutic and diagnostic use, overcoming the primary limitation of natural DNA/RNA aptamers.
Structural Biology The differential binding of D- vs. This compound can be used to map the three-dimensional structure and chiral environment of enzyme active sites and receptor pockets.Provides insights into the molecular basis of stereoselectivity in biological recognition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O4 B150695 L-Adenosine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTQYFTABQOQ-DEGSGYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization of L Adenosine

Stereoselective Synthetic Methodologies for L-Adenosine Core

The stereoselective synthesis of the this compound core structure primarily focuses on constructing the β-L-glycosidic bond between the adenine (B156593) base and the L-ribose sugar. Several key techniques have been developed and employed for this purpose.

Key Intramolecular Cyclization Techniques

Intramolecular cyclization techniques play a role in establishing the furanose ring structure with the desired stereochemistry. While direct intramolecular cyclization specifically for the formation of the this compound core from a linear precursor is not extensively detailed in the search results, intramolecular reactions are crucial in the synthesis of modified L-nucleosides and their precursors. For instance, intramolecular nucleophilic substitution reactions have been utilized in the key ring closure step during the stereoselective synthesis of carbocyclic L-nucleoside analogs, which feature a cyclopentane (B165970) ring instead of the ribose sugar. acs.org Another example involves intramolecular cyclization in the synthesis of sulfamide (B24259) adenosine (B11128) derivatives, where a coupling reaction involving a sulfonamide adenosine derivative leads to the formation of a cyclic structure. nih.gov These examples highlight the utility of intramolecular cyclization in constructing cyclic systems with controlled stereochemistry relevant to L-nucleoside synthesis.

Mitsunobu Condensation Strategies

The Mitsunobu reaction is a powerful and widely used stereoselective method for the synthesis of nucleosides, including L-enantiomers and their derivatives. This reaction facilitates the coupling of a protected sugar derivative (typically an alcohol) with a nucleobase under inversion of stereochemistry at the carbon bearing the hydroxyl group. In the context of this compound synthesis, Mitsunobu condensation strategies are employed to form the β-L-glycosidic bond. This typically involves reacting a suitably protected L-ribose derivative with adenine or a protected adenine derivative in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate or diisopropyl azodicarboxylate). mdpi.com This method is particularly valuable as it allows for the controlled formation of the desired β-anomer with high stereoselectivity. Studies have shown the use of Mitsunobu conditions for coupling glycosyl donors with purine (B94841) bases like 6-chloropurine (B14466) to yield nucleoside derivatives. nih.gov It has also been applied in the synthesis of L-nucleosides and their analogs starting from D-ribose. acs.orgresearchgate.net

Utilization of D-Ribose as Precursor

Surprisingly, D-ribose, the natural form of the sugar found in DNA and RNA, can serve as a precursor for the synthesis of L-ribose and subsequently this compound. This transformation involves a series of chemical steps that invert the stereochemistry of the chiral centers in D-ribose to yield L-ribose. Once L-ribose is obtained, it can then be coupled with adenine using methods like the Mitsunobu reaction to synthesize this compound. acs.orgresearchgate.net While the direct synthesis of L-ribose from D-ribose requires multiple steps, this approach provides a viable route to the L-sugar building block necessary for L-nucleoside synthesis. Research has explored the synthesis of L-ribose from various precursors, including D-fructose, demonstrating alternative routes to access this key chiral synthon. acs.org

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs involves chemical modifications to either the adenine base (specifically the N6 position) or the L-ribose sugar ring. These modifications are often undertaken to explore the structure-activity relationships and develop compounds with altered biological properties.

N6-Position Modifications

Modifications at the N6 position of the adenine base are a common strategy for synthesizing this compound derivatives. This typically involves nucleophilic substitution reactions where the hydrogen atom or a leaving group at the N6 position is replaced by various amine-containing moieties. nih.govmdpi.commdpi.comnih.gov This allows for the introduction of diverse functional groups, including aliphatic and aromatic amines, leading to a wide range of N6-substituted this compound analogs. nih.govmdpi.com These modifications can significantly impact the compound's interaction with biological targets, such as adenosine receptors. nih.gov Research has shown the synthesis of N6-substituted adenosine derivatives by reacting 6-chloropurine riboside with different amines. mdpi.com Post-synthetic modification of precursor oligoribonucleotides has also been described as a method to introduce N6-alkyladenosines. nih.gov

Ribose Ring Modifications

Modifications to the L-ribose sugar ring are another avenue for generating this compound derivatives. These modifications can include changes to the hydroxyl groups (e.g., oxidation, protection, or replacement), alterations to the carbon backbone, or the introduction of new functional groups. nih.govmdpi.com Examples include the modification of vicinal diols (2'-OH and 3'-OH groups) and oxidation of the 5'-OH group to a carboxylic acid. nih.govmdpi.com These alterations can influence the conformation of the nucleoside, its metabolic stability, and its interactions with enzymes and receptors. Studies have explored the synthesis of adenosine derivatives with modifications in the ribose region to investigate their biological activities. nih.govmdpi.comnih.govresearchgate.net This includes the preparation of analogs with altered hydroxyl group positions or the introduction of different substituents on the sugar ring. nih.govmdpi.commdpi.comacs.org

Nucleobase-Modified Quinolone Analogues

Research has explored the design and synthesis of L-nucleosides with modified nucleobases, including quinolone analogues. nih.govacs.orgresearchgate.netresearchgate.net These modifications aim to investigate the impact of altered nucleobase structures on the biological activities of L-nucleosides. Studies have reported the synthesis of nucleobase-modified quinolone analogues derived from truncated L-1'-homologated adenosine. These compounds were synthesized using methods involving the intramolecular cyclization of monotosylate and Mitsunobu condensation from D-ribose, followed by the synthesis of the quinolone analogues from 2,6-quinolinediol. nih.govacs.org Evaluation of these compounds has shown potent anti-inflammatory activities, as indicated by the inhibition of LPS-induced IL-1β secretion in RAW 264.7 macrophages. nih.govacs.orgnih.govresearchgate.net

Detailed research findings on the anti-inflammatory activity of these analogues include the half-maximal inhibitory concentrations (IC50) against IL-1β. For example, compounds 2g and 2h showed IC50 values of 1.08 μM and 2.28 μM, respectively. acs.orgnih.gov The studies also revealed that these compounds could significantly reduce LPS-induced IL-1β and IL-6 mRNA expressions and downregulate LPS-induced phosphorylation of NF-κB, suggesting the involvement of the NF-κB signaling pathway in their anti-inflammatory effects. acs.orgnih.gov

CompoundIC50 against IL-1β (μM)Effect on IL-6 mRNAEffect on TNFα mRNANF-κB Phosphorylation
2g1.08 acs.orgnih.govSignificantly reduced acs.orgnih.govEffectively reversed acs.orgnih.govSignificantly downregulated acs.orgnih.gov
2h2.28 acs.orgnih.govSignificantly reduced acs.orgnih.govNot specified as effectively reversed acs.orgnih.govSignificantly downregulated acs.orgnih.gov
2dNot specified acs.orgnih.govSignificantly reduced acs.orgnih.govEffectively reversed acs.orgnih.govSignificantly downregulated acs.orgnih.gov
3dNot specified acs.orgnih.govNot specified as significantly reduced acs.orgnih.govEffectively reversed acs.orgnih.govSignificantly downregulated acs.orgnih.gov
3a, 3bNot specified acs.orgnih.govDid not significantly reduce acs.orgnih.govNot specified acs.orgnih.govSignificantly downregulated acs.orgnih.gov

Computer-Aided Design Approaches for L-Nucleosides

Computer-aided design (CAD), including computer-aided drug design (CADD), plays a significant role in the design and synthesis of L-nucleosides and their analogues. unirioja.esnih.govmanchester.ac.uknih.govacs.orgacs.org These computational approaches are utilized to design L-nucleoside enantiomers and predict their potential biological activities and binding modes. nih.govmanchester.ac.uk

Computer-aided design has been employed in the design of L-nucleoside analogues based on the polypharmacological profiles of their D-enantiomers. nih.govmanchester.ac.uknih.govacs.orgacs.org Computational docking studies can provide insights into the binding affinity of L-nucleoside analogues to target proteins, such as peroxisome proliferator-activated receptors (PPARs). nih.govmanchester.ac.uknih.govacs.orgacs.org For example, a docking study showed that an L-nucleoside analogue (compound 2d) had a similar docking score against the PPARγ ligand-binding domain compared to its D-enantiomer, and slightly improved binding affinity against the PPARδ ligand-binding domain. nih.gov

CAD approaches assist in the rational design of new nucleoside analogues by providing information about their potential interactions with biological targets. unirioja.es This can help in selecting promising candidates for synthesis and biological evaluation, potentially leading to the discovery of L-nucleoside derivatives with improved properties. unirioja.es

Molecular and Cellular Pharmacology of L Adenosine

Adenosine (B11128) Receptor Interactions and Signaling Mechanisms

The pharmacological effects of L-adenosine are initiated by its binding to one of the four adenosine receptor (AR) subtypes. These receptors belong to the GPCR family, characterized by seven transmembrane domains. researchgate.net Upon activation, they trigger distinct intracellular signaling pathways, leading to a wide range of cellular responses.

The four adenosine receptor subtypes exhibit different affinities for adenosine, which is a key factor in determining their physiological roles. The A1 and A2A receptors are considered high-affinity receptors, whereas the A2B and A3 receptors have a lower affinity for the endogenous ligand. mdpi.comnih.gov This differential affinity means that under basal or low-level stimulation, A1 and A2A receptors are preferentially activated. In contrast, higher concentrations of adenosine, often associated with pathological conditions like ischemia or inflammation, are required to activate A2B and A3 receptors. researchgate.net

Receptor SubtypeAffinity for Adenosine (Ki)Reference
A1 ~70 nM nih.gov
A2A ~150 nM nih.gov
A2B ~5,100 nM (5.1 µM) nih.gov
A3 ~6,500 nM (6.5 µM) nih.gov

This table summarizes the approximate binding affinities (Ki values) of human adenosine receptor subtypes for the endogenous agonist, this compound. Lower nM values indicate higher affinity.

The signaling diversity of adenosine receptors stems from their differential coupling to heterotrimeric G proteins. A1 and A3 receptors typically couple to inhibitory G proteins (Gαi/o), while A2A and A2B receptors couple to stimulatory G proteins (Gαs). nih.govnih.gov

cAMP Modulation : The primary and most well-characterized signaling pathway for adenosine receptors involves the modulation of adenylyl cyclase (AC) activity and, consequently, intracellular levels of cyclic adenosine monophosphate (cAMP). wikipedia.org

Activation of A1 and A3 receptors leads to the inhibition of adenylyl cyclase through Gαi, resulting in decreased intracellular cAMP levels. researchgate.netfrontiersin.org

Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase via Gαs, leading to an increase in cAMP production. wikipedia.orgresearchgate.net This elevation in cAMP activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). In some cellular contexts, the A2B receptor has been shown to couple to Gαq/11 proteins as well, leading to calcium mobilization. nih.gov

PI3K/Akt/HIF-1 Pathway : Adenosine receptor signaling, particularly through the A2A receptor, can modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Hypoxia-Inducible Factor-1 (HIF-1) pathway. This pathway is crucial for cell survival, proliferation, and response to hypoxia. nih.govnih.gov In certain contexts, activation of the A2A receptor has been shown to inhibit the PI3K/Akt pathway, which in turn leads to the downregulation of HIF-1. nih.gov This modulation can influence downstream processes such as inflammation and metabolism. nih.gov The PI3K/Akt pathway itself is a central signaling cascade that, once activated, phosphorylates a host of downstream targets to regulate vital cellular functions. nih.gov

Adenosine receptors are widely distributed throughout the body, but each subtype has a distinct expression profile, which underlies their specific physiological functions. researchgate.netfrontiersin.org

A1 Receptors (A1R) : These are broadly expressed, with high levels found in the central nervous system (CNS), particularly the cortex, cerebellum, and hippocampus. frontiersin.orgnih.gov They are also abundant in the heart (atria), kidney, and adipose tissue. mdpi.comfrontiersin.org In neurons, A1Rs are located in synaptic regions where they modulate neurotransmitter release. nih.gov

A2A Receptors (A2AR) : A2A receptor expression is more restricted, with the highest concentrations found in the striatum, nucleus accumbens, and olfactory tubercle of the brain. nih.govnih.gov They are also present on various immune cells (including platelets, where they inhibit aggregation), endothelial cells, and in the vasculature. mdpi.comnih.govnih.gov

A2B Receptors (A2BR) : These low-affinity receptors are expressed at low levels in most tissues but can be upregulated under inflammatory or hypoxic conditions. They are found on cells such as mast cells, astrocytes, and in the intestine and bladder. mdpi.comnih.gov

A3 Receptors (A3R) : A3 receptors also have a relatively low expression but are notably present on inflammatory cells like neutrophils and eosinophils, and in the testes and lungs.

ReceptorKey LocationsCellular ExpressionReference
A1 Brain (Cortex, Hippocampus, Cerebellum), Heart, Kidney, Adipose Tissue, Spinal CordNeurons, Astrocytes, Oligodendrocytes, Microglia, Myocardium, Adipocytes mdpi.comfrontiersin.orgnih.gov
A2A Brain (Striatum, Nucleus Accumbens), Vasculature, Platelets, Immune CellsNeurons, Glia, Endothelial Cells, Platelets, Lymphocytes mdpi.comnih.govnih.gov
A2B Lungs, Intestine, Bladder, Mast CellsAstrocytes, Microglia, Mast Cells, Endothelial Cells mdpi.comnih.gov
A3 Lungs, Liver, Eyes, Immune CellsInflammatory Cells (Neutrophils, Eosinophils), Mast Cells nih.govnih.gov

This table provides an overview of the primary tissue and cellular localization of the four adenosine receptor subtypes.

Adenosine receptors can form functional complexes with other GPCRs, known as heteromers. This heteromerization creates entities with unique pharmacological and functional properties distinct from the individual receptors.

A1/A2A Heteromers : A1 and A2A receptors can form heteromers, particularly in the glutamatergic terminals of the striatum. semanticscholar.orgimrpress.comresearchgate.net This interaction creates a sophisticated "concentration-dependent switch." At low adenosine concentrations, the high-affinity A1 receptor dominates, inhibiting glutamate (B1630785) release. frontiersin.org At higher concentrations, adenosine also activates the A2A receptor within the heteromer, which allosterically inhibits A1 receptor signaling, leading to a facilitation of glutamate release. frontiersin.org

A2A/D2 Heteromers : A well-studied example is the heteromerization of A2A receptors with dopamine (B1211576) D2 receptors in the striatum. nih.govnih.gov Within this complex, A2A and D2 receptors exert a reciprocal antagonistic interaction. nih.gov Activation of the A2A receptor by adenosine can decrease the affinity of dopamine for the D2 receptor, thereby dampening dopamine signaling. nih.govpnas.org This interaction is a key mechanism for the psychostimulant effects of caffeine (B1668208) (an adenosine receptor antagonist) and is a target for therapies in conditions like Parkinson's disease. nih.govmdpi.com

Allosteric Modulation refers to the regulation of a receptor by a ligand that binds to a site topographically distinct from the orthosteric site (the binding site for the endogenous ligand). frontiersin.org This can either enhance (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the effect of the endogenous agonist. frontiersin.org Both A1 and A2A receptors possess allosteric binding sites and can be modulated by synthetic small molecules and endogenous molecules like cholesterol. frontiersin.orgbiorxiv.org Allosteric modulators offer a therapeutic advantage as their action is dependent on the presence of the endogenous agonist (adenosine), potentially leading to more spatially and temporally precise effects. frontiersin.org

Like most GPCRs, adenosine receptors are subject to regulatory mechanisms that prevent overstimulation. Prolonged exposure to an agonist leads to desensitization, a process that limits the receptor's ability to couple to its G protein and signal. nih.govmdpi.com

The primary mechanism involves the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs). nih.govresearchgate.net This phosphorylation promotes the binding of proteins called arrestins. Arrestin binding sterically hinders the interaction between the receptor and its G protein, effectively uncoupling them and terminating the signal. nih.govresearchgate.net

Following desensitization, receptors are often internalized from the cell surface into intracellular compartments. nih.govnih.gov From there, they can either be dephosphorylated and recycled back to the membrane (resensitization) or targeted for degradation. The different adenosine receptor subtypes exhibit distinct rates and patterns of desensitization and internalization. A1 receptors tend to internalize slowly, while A2A, A2B, and particularly A3 receptors undergo much more rapid downregulation upon agonist exposure. nih.govresearchgate.net

Enzymatic Metabolism and Regulation of Adenosine Homeostasis

The physiological effects of adenosine are tightly controlled by its extracellular concentration, which is regulated by a balance of synthesis, release, transport, and metabolism. Two key enzymes are responsible for intracellular adenosine metabolism, thereby maintaining adenosine homeostasis. nih.gov

Adenosine Kinase (ADK) : This enzyme catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). nih.govnih.gov ADK has a very high affinity for adenosine (with a Michaelis constant, Km, in the low micromolar range) and is considered the primary regulator of adenosine levels under normal physiological conditions. nih.gov By converting adenosine to AMP, ADK effectively removes it from the pool available for receptor activation.

Adenosine Deaminase (ADA) : This enzyme catalyzes the irreversible deamination of adenosine to inosine (B1671953). nih.govnih.gov ADA has a lower affinity for adenosine than ADK. nih.gov It plays a significant role in salvaging purines and becomes particularly important in conditions where adenosine levels are high. ADA exists in two isoforms, with ADA1 being the primary intracellular form. nih.gov

The balance between the activities of ADK and ADA, along with nucleoside transporters that move adenosine across the cell membrane, determines the precise concentration of adenosine available to interact with its receptors at any given time. nih.gov

Adenosine Deaminase (ADA) Interactions and Inhibition Kinetics

Adenosine deaminase (ADA) is a critical enzyme in purine (B94841) metabolism that catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine and 2'-deoxyinosine, respectively. tandfonline.complos.org This enzyme is found in most mammalian tissues and plays a key role in regulating the concentration of adenosine, thereby modulating adenosine-mediated signaling. plos.org

Kinetic studies have revealed that the ADA active site has stringent structural requirements for substrate binding. tandfonline.com Any significant alteration to the structure of adenosine can result in a diminished binding affinity and a loss of catalytic activity. tandfonline.com For instance, adenosine monophosphate (AMP), which has a phosphate (B84403) group attached to the ribose moiety, is not a substrate for ADA and acts only as a weak inhibitor at high concentrations, demonstrating the enzyme's specificity. tandfonline.com

Molecules that are structurally related to the substrate or product, such as adenine (B156593) and inosine, can act as competitive inhibitors of ADA. tandfonline.com The inhibitory potential of these compounds varies based on their structural similarity to adenosine. This compound, being the non-physiological enantiomer of the natural D-adenosine, is not a substrate for ADA. Due to the stereospecificity of the enzyme's active site, this compound is a weak inhibitor of adenosine deaminase.

Table 1: Competitive Inhibition of Bovine Adenosine Deaminase by Various Purine Analogs

Inhibitor Inhibition Type KI (mM)
Adenine Competitive 0.17
Purine Competitive 1.1
Inosine Competitive 0.35
2-Aminopurine Competitive 0.33
Phenylhydrazine Competitive 0.25

Data derived from studies on bovine spleen ADA. tandfonline.com

Adenosine Kinase (AK) Interactions and Substrate Specificity

Adenosine kinase (ADK or AK) is a pivotal enzyme that regulates the intracellular concentration of adenosine by catalyzing its phosphorylation to adenosine monophosphate (AMP), using ATP as the phosphate donor. wikipedia.orgnih.gov This action is a key component of the purine salvage pathway, allowing the cell to recycle adenosine back into the nucleotide pool. uniprot.org By converting adenosine to AMP, ADK effectively "traps" the nucleoside within the cell, as the phosphorylated AMP cannot easily cross the cell membrane through nucleoside transporters. nih.govfrontiersin.org This mechanism is crucial for maintaining a low intracellular adenosine concentration, which in turn drives the uptake of extracellular adenosine. nih.gov

Enzymatic activity is highly specific, and ADK is no exception. The enzyme's active site is structured to precisely accommodate its natural substrate, D-adenosine. Consequently, this compound, the stereoisomer of the natural nucleoside, is not recognized as a substrate by adenosine kinase. The specific configuration of the hydroxyl groups on the L-ribose sugar of this compound prevents it from fitting correctly into the catalytic site, thus it cannot be phosphorylated by AK. While many adenosine analogs can serve as substrates for ADK, the stereochemistry of the ribose sugar is a critical determinant for substrate specificity. wikipedia.org

Table 2: Substrate Specificity of Adenosine Kinase

Compound Substrate Status Notes
D-Adenosine Substrate The natural, endogenous substrate.
This compound Non-substrate Incorrect stereochemistry of the ribose moiety prevents binding and phosphorylation.
Toyocamycin Substrate An example of an N-nucleoside analog substrate. wikipedia.org
Tubercidin Substrate An example of an N-nucleoside analog substrate. wikipedia.org
Formycin A Substrate An example of a C-nucleoside analog substrate. wikipedia.org

Role of Ectonucleotidases (CD39, CD73) in Extracellular Adenosine Production

The predominant pathway for the generation of adenosine in the extracellular space is through the enzymatic degradation of released adenine nucleotides, primarily adenosine triphosphate (ATP). nih.govnih.gov This process is mediated by a cascade of cell-surface enzymes known as ectonucleotidases, which possess externally oriented active sites. wikipedia.org

The sequential dephosphorylation of extracellular ATP to adenosine involves two key ectonucleotidases:

CD39 (Ectonucleoside triphosphate diphosphohydrolase 1 or ENTPD1): This enzyme initiates the cascade by hydrolyzing ATP and adenosine diphosphate (B83284) (ADP) into adenosine monophosphate (AMP). wikipedia.orgtandfonline.com

CD73 (Ecto-5'-nucleotidase or NT5E): This enzyme completes the process by catalyzing the dephosphorylation of AMP to produce adenosine. wikipedia.orgtandfonline.com

CD73 is often regarded as the rate-limiting enzyme in this extracellular adenosine-generating pathway. nih.gov The coordinated action of CD39 and CD73 is essential for regulating the balance between pro-inflammatory extracellular ATP and immunosuppressive extracellular adenosine. tandfonline.com This pathway is particularly significant in the tumor microenvironment, where high levels of extracellular adenosine generated by these enzymes can suppress anti-tumor immune responses. nih.govnih.gov

S-Adenosyl-L-homocysteine Hydrolase (SAHH) Pathway

A primary source of intracellular adenosine is the S-adenosyl-L-homocysteine hydrolase (SAHH) pathway. nih.gov SAHH is a ubiquitous enzyme that catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH), also known as AdoHcy, into L-homocysteine and adenosine. nih.govnih.gov

SAH is produced as a byproduct of all S-adenosyl-L-methionine (SAM)-dependent transmethylation reactions. nih.gov In these reactions, a methyl group is transferred from SAM to a wide variety of acceptor molecules, including DNA, RNA, and proteins. The resulting SAH is a potent product inhibitor of these methyltransferase enzymes. nih.gov Therefore, the continuous removal of SAH by SAHH is essential to prevent the feedback inhibition of cellular methylation, which is vital for numerous cellular processes. nih.govwikipedia.org

Although the thermodynamic equilibrium of the SAHH-catalyzed reaction favors the synthesis of SAH from adenosine and homocysteine, the reaction proceeds efficiently in the hydrolytic direction in vivo. nih.gov This is because the products, adenosine and L-homocysteine, are immediately consumed by subsequent metabolic pathways. Adenosine is rapidly phosphorylated by adenosine kinase, and L-homocysteine is either remethylated to methionine or enters the transsulfuration pathway. nih.gov This constant removal of products drives the net hydrolysis of SAH, ensuring the regeneration of intracellular adenosine.

Molecular Mechanisms of Action of this compound and its Analogs

This compound and its analogs, like the endogenous nucleoside D-adenosine, exert their broad physiological effects by interacting with a specific family of purinergic receptors. These are G-protein coupled receptors (GPCRs) known as adenosine receptors. wikipedia.orgmdpi.com There are four distinct subtypes of adenosine receptors that have been identified and characterized: A₁, A₂ₐ, A₂ₑ, and A₃. mdpi.com

The activation of these receptors by an agonist initiates intracellular signaling cascades that mediate the cellular response. The mechanism is dependent on the receptor subtype and the type of G-protein to which it couples:

A₁ and A₃ Receptors: These receptors predominantly couple to inhibitory G-proteins (Gᵢ/Gₒ). youtube.com Upon activation, the G-protein inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Activation can also involve the modulation of ion channels, such as opening potassium channels or inhibiting calcium channels, leading to membrane hyperpolarization and reduced cellular excitability. youtube.com

A₂ₐ and A₂ₑ Receptors: These receptors couple to stimulatory G-proteins (Gₛ). nih.gov Their activation stimulates adenylyl cyclase, resulting in an elevation of intracellular cAMP levels and subsequent activation of protein kinase A (PKA). youtube.com

The ultimate physiological effect of adenosine or its analogs is determined by the specific expression pattern of these receptor subtypes on different cell types and their relative affinities for the ligand. wikipedia.org this compound, as a stereoisomer of the natural ligand, can interact with these receptors, although its binding affinity and efficacy may differ from D-adenosine due to the stereospecific nature of the receptor's binding pocket.

Preclinical Research and Biological Activities

In Vitro Cellular Models and Assays

In vitro studies using isolated cells and tissues have provided a foundational understanding of the molecular mechanisms through which L-adenosine exerts its effects at the cellular level.

Adenosine (B11128) is a significant regulator of inflammation, primarily exerting anti-inflammatory effects through the activation of its receptors on various immune cells. Up-regulation and stimulation of A₂ₐ and A₃ receptors in leukocytes inhibit the NF-κB pathway, a central signaling cascade in the inflammatory process. nih.gov This inhibition leads to a decrease in the production and release of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov In cultured colonic mucosal tissue from patients with ulcerative colitis, stimulation of the A₃ receptor significantly reduced the production of TNF-α and IL-1β and attenuated the activation of NF-κB p65. nih.gov

Interestingly, some studies indicate a more complex role. While generally suppressing NF-κB, adenosine can also up-regulate IL-1β through a distinct pathway involving CREB (cAMP response element-binding protein) and HIF-1α (Hypoxia-inducible factor 1-alpha). nih.gov This suggests that adenosine's effect on inflammation is context-dependent and can be modulated by different signaling pathways.

Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound

Target Pathway/MoleculeObserved EffectMediating Receptor(s)Cell/Tissue Model
NF-κB Pathway Inhibition/AttenuationA₂ₐ, A₃Peripheral Leukocytes, Colonic Mucosa
TNF-α Decreased Production/SecretionA₂ₐ, A₃Peripheral Leukocytes, Colonic Mucosa
IL-1β Decreased Production/SecretionA₂ₐ, A₃Peripheral Leukocytes, Colonic Mucosa
HIF-1α Pathway Upregulation of IL-1βA₂ₐMacrophages

Adenosine profoundly modulates the activity of both innate and adaptive immune cells. In macrophages, adenosine signaling generally promotes a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.govmdpi.com Activation of A₂ₐ and A₂ₑ receptors leads to the upregulation of anti-inflammatory cytokines like IL-10 and a decrease in pro-inflammatory mediators such as TNF-α, IL-6, and IL-12. nih.govnih.gov

The function of T cells, key players in the adaptive immune response, is also dampened by adenosine. Activation of the A₂ₐ receptor, which is highly expressed on T cells, counteracts T cell receptor (TCR)-mediated activation by increasing intracellular cAMP levels. nih.govfrontiersin.org This leads to suppressed T cell proliferation and reduced production of effector molecules like IFN-γ. nih.govfrontiersin.org Similarly, Natural Killer (NK) cell activity is inhibited by adenosine. The engagement of the A₂ₐ receptor on NK cells results in decreased cytotoxicity and cytokine production, such as TNF-α, thereby impairing their ability to eliminate target cells. nih.govnih.gov

Table 2: In Vitro Immunomodulatory Effects of this compound on Key Immune Cells

Immune Cell TypePrimary EffectMechanism/Mediator
Macrophages Promotion of anti-inflammatory M2 phenotypeIncreased IL-10; Decreased TNF-α, IL-6, IL-12 nih.govnih.gov
T Cells Suppression of activation and proliferationA₂ₐ receptor activation, increased cAMP, reduced IFN-γ nih.gov
NK Cells Inhibition of cytotoxicity and cytokine secretionA₂ₐ receptor activation, decreased TNF-α secretion nih.govnih.gov

This compound is involved in metabolic control through complex signaling networks. The synthesis and secretion of adiponectin, an adipocyte-derived hormone that improves insulin (B600854) sensitivity, are controlled by transcriptional factors such as peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov While a direct binding of adenosine to PPAR has not been established, adenosine signaling influences pathways that are intricately linked. Studies show that adiponectin itself can activate AMP-activated protein kinase (AMPK), a central cellular energy sensor. nih.govnih.gov In LβT2 pituitary gonadotrope cells, adiponectin was found to increase the phosphorylation of AMPK, which in turn led to a reduction in the secretion of Luteinizing Hormone (LH). nih.gov This indicates an indirect regulatory role for adenosine in hormonal and metabolic pathways via its influence on factors like adiponectin and the subsequent activation of key metabolic regulators like AMPK.

Table 3: this compound's Role in Metabolic Regulation Pathways (In Vitro)

Regulated Molecule/PathwayEffectAssociated MechanismCell Model
Adiponectin Synthesis regulated by PPAR-γIndirect influence through interconnected pathways nih.govAdipocytes
AMPK Activated by adiponectinDownstream effect of adiponectin signaling nih.govLβT2 Gonadotropes
LH Secretion Decreased by adiponectinAMPK-dependent mechanism nih.govLβT2 Gonadotropes

In the central nervous system, adenosine plays a dual role, mediated primarily by the inhibitory A₁ receptors and the facilitatory A₂ₐ receptors. nih.gov Activation of A₁ receptors is generally considered neuroprotective, especially at the onset of neuronal injury, as it can decrease the release of the excitatory neurotransmitter glutamate (B1630785) and hyperpolarize neurons. nih.gov However, in chronic noxious situations, A₁ receptors tend to be down-regulated. nih.gov

Conversely, A₂ₐ receptors are often up-regulated in response to brain injury. nih.gov Blockade of these A₂ₐ receptors has been shown to confer robust neuroprotection. For instance, in vitro studies using rat cultured cerebellar granule neurons demonstrated that A₂ₐ receptor antagonists could prevent the neuronal cell death caused by exposure to the beta-amyloid peptide, a key component in Alzheimer's disease pathology. nih.gov This suggests that while acute A₁ activation is beneficial, chronic neuroprotection may be more effectively achieved by blocking A₂ₐ receptor signaling. nih.gov

Table 4: Summary of this compound Receptor Effects in Neuroprotection (In Vitro)

ReceptorRole in NeuroprotectionMechanism of ActionExperimental Observation
A₁ Receptor Acutely NeuroprotectiveDecreases glutamate release, hyperpolarizes neurons nih.govAttenuates brain damage at the onset of injury nih.gov
A₂ₐ Receptor Blockade is NeuroprotectivePrevents excitotoxicity and apoptosis nih.govAntagonists prevent beta-amyloid-induced cell death nih.gov

Adenosine has potent electrophysiological effects on the heart, primarily mediated by A₁ receptors located in the sinoatrial (SA) and atrioventricular (AV) nodes. nih.govyoutube.com Activation of these receptors inhibits the enzyme adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP). youtube.comrevespcardiol.org This reduction in cAMP leads to a decreased influx of calcium into the cell and an increased efflux of potassium, causing the cell membrane to hyperpolarize. youtube.com The result is a slowing of the heart rate (negative chronotropy) and a delay in impulse conduction through the AV node (negative dromotropy). youtube.com

In addition to its effects on nodal cells, adenosine also acts on coronary vasculature. Activation of A₂ₐ receptors on smooth muscle cells in coronary arteries leads to the opening of potassium channels, causing hyperpolarization, relaxation, and ultimately, vasodilation. nih.gov

Table 5: Effects of this compound on Cardiac Cell Function (In Vitro)

Cardiac Tissue/CellReceptorCellular EffectPhysiological Outcome
SA & AV Nodes A₁Inhibits adenylyl cyclase, reduces Ca²⁺ influx, increases K⁺ efflux, hyperpolarization youtube.comSlowed heart rate, delayed AV conduction
Coronary Smooth Muscle A₂ₐOpens K⁺ channels, hyperpolarization, relaxation nih.govCoronary vasodilation nih.gov
Ventricular Myocytes A₁Inhibits adenylyl cyclase, antagonizes β-adrenergic effects revespcardiol.orgNegative inotropic effect (inhibition of contractility) nih.gov

In Vivo Animal Models and Physiological Systems Studies

Studies in living animal models have confirmed and expanded upon the cellular findings, demonstrating the systemic physiological impact of this compound. In guinea pigs, intravenous administration of adenosine produced a significant, two-phase hypotensive effect and a drastic bradycardic (slowing of heart rate) effect at higher doses. nih.gov

Experiments using knockout mice have been crucial in confirming the receptor-dependent nature of these effects. In "quadruple knockout" (QKO) mice, which lack all four adenosine receptors, the administration of adenosine failed to produce the characteristic physiological responses of hypothermia, bradycardia, and hypotension that are observed in control mice. plos.org This provides definitive evidence that these systemic effects are mediated entirely through the A₁, A₂ₐ, A₂ₑ, and/or A₃ receptors. plos.org Furthermore, in a rat model of acute myocardial infarction, treatment with adenosine receptor agonists was shown to improve cardiac function, partly by modulating the inflammatory response, including the reduction of TNF-α. nih.gov

Table 6: Systemic Effects of this compound in In Vivo Animal Models

Animal ModelObserved Physiological EffectKey Finding
Guinea Pig Hypotension and BradycardiaAdenosine produces a biphasic lowering of blood pressure and slows heart rate. nih.gov
Mouse (QKO) Absence of Adenosine-induced EffectsThe physiological effects of adenosine (hypothermia, bradycardia, hypotension) are entirely dependent on its receptors. plos.org
Rat (Myocardial Infarction) Improved Cardiac FunctionAdenosine receptor agonists can reduce inflammation (e.g., TNF-α) and improve outcomes post-infarction. nih.gov

Cardiovascular System Research

In the cardiovascular system, this compound is a key regulator of cardiac function and vascular tone. nih.gov It is released in response to metabolic stress, such as ischemia or hypoxia, and plays a significant role in cardioprotection. mdpi.commdpi.com

This compound is a potent vasodilator in most vascular beds, including the coronary circulation. mdpi.comnih.gov This vasodilatory effect is crucial for adjusting coronary blood flow to meet the metabolic demands of the myocardium. ahajournals.org The modulation of coronary blood flow by adenosine is primarily mediated by the activation of A₂ₐ and A₂ₑ adenosine receptors on vascular smooth muscle and endothelial cells. mdpi.comnih.gov

Activation of these receptors stimulates downstream signaling pathways, including the production of cyclic AMP (cAMP) in smooth muscle cells and the activation of potassium channels (K-ATP, K-V, and K-Ca2+), leading to hyperpolarization and vasorelaxation. mdpi.comnih.gov Preclinical studies in various animal models have confirmed that adenosine-induced vasodilation of coronary arteries is predominantly mediated by the A₂ₐ receptor subtype. nih.gov This understanding has spurred the development of selective A₂ₐ receptor agonists for pharmacological stress testing. nih.gov While A₂ₐ receptors play a dominant role, evidence also suggests the involvement of A₂ₑ receptors in regulating coronary flow. nih.gov

ReceptorLocationPrimary Effect on Coronary VasculatureSignaling Mechanism
A₂ₐVascular Smooth Muscle, Endothelial CellsPotent Vasodilation↑ cAMP, Activation of K+ channels
A₂ₑVascular Smooth Muscle, Endothelial CellsVasodilation↑ cAMP

This compound exerts significant antiarrhythmic effects, particularly in the context of supraventricular tachycardias (SVTs) that involve the atrioventricular (AV) node. nih.govyoutube.com Its primary mechanism of action is the suppression of AV nodal conduction and an increase in the AV node's refractory period. nih.govyoutube.com This is achieved through the activation of A₁ receptors in the AV node, which in turn activates specific potassium channels. nih.gov The resulting potassium efflux hyperpolarizes the cell membrane and inhibits calcium influx, thereby slowing conduction time. nih.gov

This transient block of the AV node effectively terminates re-entrant arrhythmias that depend on the AV node for their propagation, such as atrioventricular nodal reentrant tachycardia (AVNRT) and atrioventricular reentrant tachycardia (AVRT). nih.govyoutube.com While highly effective for SVTs, adenosine does not typically convert atrial fibrillation, atrial flutter, or ventricular tachycardia. youtube.com Preclinical and clinical observations have noted that adenosine administration can sometimes induce transient, non-sustained ventricular arrhythmias like premature ventricular contractions (PVCs) or polymorphic ventricular tachycardia, which are generally considered clinically insignificant in the absence of underlying heart disease. researchgate.net

This compound is a central mediator in the phenomenon of ischemic preconditioning, where brief, non-lethal episodes of ischemia protect the myocardium from a subsequent, more prolonged ischemic event. nih.govfrontiersin.org Endogenous adenosine released during these brief ischemic periods triggers a protective state in cardiomyocytes. nih.gov This cardioprotective effect involves reducing myocardial necrosis, preserving endothelial function, and attenuating inflammation. mdpi.com

Furthermore, adenosine plays a crucial role in mitigating ischemia-reperfusion injury, the damage that occurs when blood flow is restored to ischemic tissue. mdpi.comnih.gov It helps to improve post-ischemic ventricular function and reduce the size of a myocardial infarction. mdpi.com The mechanisms behind this protection are multifactorial and include the inhibition of neutrophil accumulation and activation, reduction of oxygen free radical formation, and preservation of ATP levels in viable cells. frontiersin.orgnih.gov The activation of A₁ and A₃ receptors prior to ischemia, and A₂ₐ and A₂ₑ receptors during reperfusion, are all implicated in these protective effects. mdpi.comnih.gov

Cardiac remodeling refers to the changes in the size, shape, and function of the heart following an injury such as a myocardial infarction. This compound has been shown in preclinical studies to attenuate adverse cardiac remodeling. nih.govfrontiersin.org Its beneficial effects include the inhibition of several cardiac fibroblast functions, such as collagen synthesis, cell proliferation, and differentiation into myofibroblasts. frontiersin.org

Activation of the A₂ₐ receptor, in particular, promotes an anti-inflammatory and anti-fibrotic environment. nih.gov In animal models of myocardial infarction, adenosine receptor agonists have been observed to reduce collagen deposition in both the infarcted and non-infarcted areas of the heart, thereby preserving cardiac function and attenuating the development of heart failure. nih.govfrontiersin.orgnih.govresearchgate.net By reducing inflammation and fibrosis, this compound signaling helps to prevent the pathological changes associated with cardiac remodeling. nih.govnih.gov

Cardioprotective EffectPrimary Adenosine Receptor(s) InvolvedKey Preclinical Finding
Antiarrhythmic (SVT)A₁Suppresses AV nodal conduction, terminating re-entrant circuits. youtube.com
Ischemic PreconditioningA₁, A₃Reduces infarct size and limits apoptosis following prolonged ischemia. nih.govmdpi.com
Attenuation of Reperfusion InjuryA₂ₐ, A₂ₑInhibits neutrophil-mediated damage and preserves microvascular function. frontiersin.orgmdpi.com
Inhibition of Cardiac RemodelingA₂ₐDecreases collagen synthesis and fibroblast proliferation. frontiersin.orgnih.gov

Central Nervous System (CNS) Research

Within the central nervous system, this compound functions as a key neuromodulator rather than a classical neurotransmitter. johnshopkins.edunih.gov It fine-tunes neuronal excitability and synaptic transmission by acting on presynaptic and postsynaptic receptors. The neuromodulatory effects of adenosine are largely dependent on the balanced activation of inhibitory A₁ receptors and facilitatory A₂ₐ receptors. nih.gov

Activation of A₁ receptors, which are widely distributed in the CNS, generally leads to inhibitory effects. nih.govmdpi.com This includes the inhibition of the release of various excitatory neurotransmitters like glutamate and acetylcholine, which contributes to sedative and anticonvulsant effects. nih.gov Conversely, the activation of A₂ₐ receptors, highly expressed in regions like the striatum, can potentiate neuronal activity. nih.govresearchgate.net For instance, research indicates that adenosine, via A₂ₐ receptors, can inhibit the uptake of glutamate by glial transporters and stimulate glutamate release from astrocytes, thereby increasing synaptic glutamate concentrations. researchgate.net This dual action allows adenosine to act as a homeostatic regulator, maintaining the balance of neurotransmission throughout the CNS. nih.gov

Impact on Sleep-Wake Regulation

Adenosine is a critical endogenous neuromodulator in the homeostatic regulation of sleep. Its extracellular concentration in specific brain regions, such as the basal forebrain and cortex, increases during prolonged wakefulness and decreases during sleep. jtsm.orgresearchgate.net This dynamic fluctuation has led to the hypothesis that adenosine functions as a key "sleep factor," mediating the sleepiness that follows extended periods of being awake. nih.gov

The sleep-promoting effects of adenosine are primarily mediated through its interaction with A1 and A2A receptors. frontiersin.org The A1 receptor is the most abundant adenosine receptor subtype in the brain and its activation generally leads to an increase in sleep propensity. nih.govmdpi.com Studies in animal models have shown that direct administration of A1 receptor agonists increases the drive to sleep. nih.gov Furthermore, sleep deprivation has been shown to upregulate A1 receptor binding and mRNA in various brain regions, including the basal forebrain and cortex, suggesting a compensatory mechanism to enhance adenosine's sleep-inducing effects. nih.govnih.govpnas.orgsemanticscholar.org This upregulation may represent a stable, longer-lasting mechanism to modulate the brain's sensitivity to adenosine, contributing to what is often called "sleep debt". nih.govnih.gov

The A2A receptor also plays a significant, though distinct, role in sleep regulation. Activation of A2A receptors, particularly in areas like the ventrolateral preoptic nucleus (VLPO) and the nucleus accumbens, promotes sleep by inhibiting arousal-promoting neurons. jtsm.orgfrontiersin.org For instance, A2A receptor agonists have been shown to increase sleep and induce Fos expression, a marker of neuronal activation, in the sleep-promoting neurons of the VLPO. jtsm.org The well-known stimulant caffeine (B1668208) exerts its wakefulness-promoting effects by acting as a nonselective antagonist of both A1 and A2A receptors, further underscoring the central role of adenosine in sleep-wake control. jtsm.orgnih.gov

Table 1: Key Preclinical Findings on this compound's Role in Sleep-Wake Regulation

Finding Model/Study Type Implicated Receptor(s) Key Outcome Reference(s)
Increased extracellular adenosine Microdialysis in cats N/A Levels rise during wakefulness and fall during sleep. researchgate.net
Upregulation of A1 receptors Positron Emission Tomography (PET) in humans; Rat brain studies A1 Increased receptor binding/density after sleep deprivation. nih.govnih.govsemanticscholar.org
Promotion of NREM sleep Infusion of A1 receptor agonist in rats A1 Increased non-rapid eye movement (NREM) sleep. nih.gov
Inhibition of arousal centers A2A receptor agonist administration in animal models A2A Facilitates sleep by inhibiting arousal-promoting neurons. jtsm.orgfrontiersin.org
Blockade of sleep-promoting effects Caffeine (adenosine receptor antagonist) administration A1, A2A Delays sleep onset and reduces total sleep time. researchgate.net
Modulation of Psychostimulant Addiction Pathways (e.g., locomotor activity, reward systems)

Adenosine plays a significant modulatory role in the brain's reward and motivation circuits, which are central to psychostimulant addiction. nih.gov The primary mechanism involves an antagonistic interaction with the dopaminergic system, a key pathway in the reinforcing effects of addictive drugs. nih.govphysiology.org This interaction is largely mediated by A1 and A2A receptors, which are highly concentrated in the mesolimbic system, particularly the nucleus accumbens and striatum. nih.govresearchgate.net

Preclinical studies have demonstrated that adenosine receptor signaling can influence behaviors associated with psychostimulant use, such as locomotor activity and drug-seeking. A1 and A2A receptors often form heteromeric complexes with dopamine (B1211576) D1 and D2 receptors, respectively, creating a direct antagonistic relationship. nih.gov Activation of A1 receptors generally counteracts the effects of psychostimulants. For example, A1 receptor agonists have been shown to be effective in reducing psychostimulant-induced locomotor activity and reward. nih.gov

Conversely, the A2A receptor's role is also critical. A2A receptor antagonists have shown potential in modulating the behavioral effects of psychostimulants. nih.gov Studies using A2A knockout mice have revealed that the absence of these receptors can attenuate locomotor sensitization to methamphetamine and reduce the motivation to self-administer the drug. researchgate.net This suggests that A2A receptor signaling is required for the full expression of the rewarding and motivational properties of psychostimulants. researchgate.net The complex interplay within the addiction pathways, which originate in the ventral tegmental area (VTA) and project to the nucleus accumbens and prefrontal cortex, is thus heavily influenced by adenosinergic modulation. researchgate.net

Table 2: Preclinical Research on this compound in Psychostimulant Addiction

Research Focus Animal Model Key Adenosine Receptor Observed Effect Reference(s)
Locomotor Sensitization Methamphetamine-treated mice A2A Knockout of A2A receptors attenuated locomotor sensitization. researchgate.net
Drug Self-Administration Methamphetamine self-administration in mice A2A Knockout of A2A receptors reduced the motivation to self-administer. researchgate.net
Counteracting Psychostimulant Effects General psychostimulant models A1 A1 receptor agonists demonstrated potential to counteract psychostimulant-induced effects. nih.gov
Interaction with Dopamine System General addiction models A1/D1, A2A/D2 Adenosine receptors form heteromers with dopamine receptors, leading to antagonistic modulation of reward systems. nih.gov
Anticonvulsant Properties in Epilepsy Models

Adenosine is recognized as a potent endogenous anticonvulsant and seizure terminator. nih.gov Its role in suppressing seizures is primarily executed through the activation of the inhibitory A1 receptor. nih.govnih.gov During a seizure, neuronal activity dramatically increases, leading to a surge in the breakdown of adenosine triphosphate (ATP) and a subsequent rise in extracellular adenosine levels. nih.govcapes.gov.br This activity-dependent increase in adenosine acts as a natural feedback mechanism to dampen neuronal hyperexcitability and limit seizure duration and intensity. nih.gov

Preclinical research using various rodent models of epilepsy, including kindling and post-status epilepticus models, has consistently demonstrated the therapeutic benefits of augmenting adenosine levels. nih.gov Mice lacking the A1 receptor exhibit spontaneous seizures and are more susceptible to developing status epilepticus, highlighting the critical role of this receptor in seizure suppression. nih.gov Conversely, strategies that enhance adenosine signaling, such as the inhibition of adenosine kinase (ADK)—the primary enzyme that metabolizes adenosine—have shown powerful anticonvulsant effects. nih.govnih.gov Engineered cells or silk-based biomaterials designed to release adenosine have also been shown to suppress seizures and even prevent the development of epilepsy (epileptogenesis) in animal models. nih.gov

Role in Neurodegenerative Disorders (e.g., Parkinson's Disease, Stroke)

This compound signaling plays a multifaceted and often protective role in the context of neurodegenerative disorders, with significant research focused on Parkinson's disease and stroke.

In Parkinson's Disease (PD) , research has centered on the antagonistic relationship between adenosine A2A receptors and dopamine D2 receptors, which are co-localized in the striatum. nih.govnih.gov In PD, the depletion of dopamine leads to an overactivity of the striatal output pathway that is regulated by these receptors, contributing to motor impairments. nourianzhcp.com Antagonists of the A2A receptor have been shown to improve motor dysfunction in animal models of PD, such as those induced by MPTP in monkeys. nih.gov These antagonists can enhance the therapeutic efficacy of L-DOPA and may also possess neuroprotective properties, potentially slowing the progression of the disease. nih.govnih.gov

In the context of Stroke and cerebral ischemia, adenosine acts as a potent endogenous neuroprotectant. nih.govnih.gov Following an ischemic event, there is a massive release of adenosine in the brain, which is believed to be a protective response to cellular stress and injury. researchgate.net This surge in adenosine helps to mitigate neuronal damage through several mechanisms, primarily mediated by the A1 receptor. frontiersin.org A1 receptor activation reduces neuronal excitability and inhibits the release of excitotoxic neurotransmitters like glutamate. However, A2A receptor antagonists have also been shown to exert neuroprotective effects in the acute phase after a stroke by inhibiting neuroinflammation. frontiersin.org The challenge in translating adenosine-based therapies for stroke lies in the widespread presence of its receptors throughout the body, which can lead to undesirable side effects. nih.govnih.gov

Table 3: this compound's Role in Preclinical Models of Neurodegenerative Disorders

Disorder Model Key Adenosine Receptor Therapeutic Strategy Outcome Reference(s)
Parkinson's Disease MPTP-induced monkey model A2A A2A Receptor Antagonist (e.g., istradefylline) Improved mobility, reduced motor dysfunction. nih.gov
Parkinson's Disease 6-OHDA-lesioned animal models A2A A2A Receptor Antagonism Improved motor activity. nih.gov
Stroke (Cerebral Ischemia) In vivo models (e.g., MCAo) A1, A2A Endogenous Adenosine Surge / A2A Antagonists Neuroprotection, inhibition of glutamate excitotoxicity and neuroinflammation. researchgate.netfrontiersin.org
Stroke (Cerebral Ischemia) General experimental stroke models A1 Adenosine administration Ameliorates brain damage. nih.gov

Inflammation and Immune System Research

Anti-inflammatory Pathways and Cytokine Modulation

Adenosine is a key endogenous regulator of inflammation, generally exerting powerful anti-inflammatory and tissue-protective effects. nih.govmdpi.com Under conditions of metabolic stress, hypoxia, or tissue injury, extracellular adenosine levels rise significantly. nih.govmdpi.com This elevated adenosine then interacts with specific receptors on the surface of virtually all immune cells to modulate their function. nih.govmdpi.com

The anti-inflammatory actions of adenosine are predominantly mediated through the activation of A2A and A3 receptors. mdpi.com Stimulation of the A2A receptor, in particular, leads to broad immunosuppressive effects. nih.gov In various immune cells, including macrophages and lymphocytes, A2A receptor activation increases intracellular cyclic AMP (cAMP), which in turn inhibits the activation of pro-inflammatory signaling pathways like NF-κB. nih.govnih.gov

This modulation results in a distinct shift in cytokine production. Adenosine signaling typically inhibits the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6, IL-12). mdpi.comnih.govnih.gov Simultaneously, it can preserve or even enhance the production of anti-inflammatory cytokines like IL-10. nih.govnih.gov This selective cytokine modulation effectively polarizes the immune response away from a pro-inflammatory Th1 type towards a more anti-inflammatory or resolving Th2-type response. nih.gov For instance, in macrophages, A2A stimulation promotes a switch from a classically activated (M1) pro-inflammatory phenotype to an alternatively activated (M2) phenotype associated with tissue repair and resolution of inflammation. nih.gov

Role in Tumor Immune Microenvironment (TME)

Within the tumor immune microenvironment (TME), the role of adenosine is predominantly immunosuppressive, creating a significant barrier to effective anti-tumor immunity and immunotherapy. frontiersin.orgnih.gov Solid tumors are often characterized by hypoxic and highly metabolic conditions, which leads to the substantial accumulation of extracellular adenosine, produced from the breakdown of ATP released by stressed or dying tumor cells. frontiersin.orgnih.govfrontiersin.org

This high concentration of adenosine acts as a potent immunosuppressive signal by binding to A2A and A2B receptors, which are highly expressed on key immune effector cells, including CD8+ T cells and Natural Killer (NK) cells. frontiersin.orgnih.gov Activation of these receptors on tumor-infiltrating lymphocytes directly inhibits their cytotoxic activity and proliferation, rendering them less effective at killing cancer cells. frontiersin.orgnih.gov

Furthermore, adenosine shapes the TME by promoting the function and expansion of immunosuppressive cell populations. It enhances the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which further dampen the anti-tumor immune response. frontiersin.orgfrontiersin.org Adenosine also influences macrophages within the TME, pushing them towards an immunosuppressive M2 phenotype. frontiersin.org By fostering this immunosuppressive shield, adenosine not only helps tumors evade immune destruction but also contributes to resistance against immunotherapies like immune checkpoint inhibitors. frontiersin.orgnih.gov Consequently, targeting the adenosine pathway, for instance with A2A receptor antagonists, is a promising strategy being explored to reverse this immunosuppression and enhance the efficacy of cancer immunotherapy. frontiersin.orgnih.gov

Effects on Immune Cell Composition and Function

Adenosine is a critical regulator of the immune system, exerting its effects by binding to four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. nih.govchemicalbook.com These receptors are expressed on virtually all immune cells, and their activation modulates all aspects of inflammatory and immune responses. nih.govchemicalbook.comnih.gov While much of the research focuses on the endogenous D-isomer, this compound and its analogs interact with this same receptor system. The effects are generally immunosuppressive, contributing to a natural mechanism for resolving inflammation and protecting tissues from excessive damage. nih.govchemicalbook.com

Adenosine's influence is cell-type and receptor-specific:

Lymphocytes: A2A receptors are considered the dominant subtype in mediating lymphocyte responses. nih.gov Activation of A2A receptors on T-effector cells inhibits T-cell receptor (TCR) signaling, leading to decreased proliferation and cytokine production. nih.gov In the tumor microenvironment, adenosine produced by cancer cells can bind to A2A receptors on immune cells, blocking their activity and allowing the tumor to evade the immune system. stocktitan.net

Macrophages: Adenosine signaling modulates macrophage differentiation and function. frontiersin.org Activation of A2A and A2B receptors, in particular, suppresses the production of pro-inflammatory cytokines in M1 macrophages while enhancing anti-inflammatory mediators. nih.gov

Neutrophils: Adenosine regulates key neutrophil functions, including the production of reactive oxygen species and phagocytosis. nih.gov

Natural Killer (NK) Cells: The adenosine pathway is a powerful regulator of NK cell activation, maturation, and function. nih.gov Targeting the A2A receptor has been shown to synergistically enhance NK cell-mediated cytotoxicity against cancer cells. nih.gov

The following table summarizes the general immunomodulatory effects mediated by adenosine receptor subtypes on various immune cells.

Immune Cell TypeReceptor SubtypeObserved Effect in Preclinical ResearchReference
T-CellsA2AInhibits T-cell receptor signaling and proliferation; suppresses effector functions. nih.gov
MacrophagesA2A, A2BSuppresses pro-inflammatory cytokine production; promotes anti-inflammatory phenotype. frontiersin.orgnih.gov
NK CellsA2AInhibits cytotoxic activity; blockade can enhance anti-tumor immunity. nih.gov
Dendritic Cells (DCs)A2A, A2BModulates differentiation and function, often leading to a tolerogenic state. frontiersin.org

Pain Management Research

Adenosine signaling plays a significant role in modulating pain, particularly neuropathic pain. mdpi.comnih.gov Preclinical studies have established that increasing adenosine levels or administering adenosine receptor agonists can produce significant antinociceptive (pain-relieving) effects. mdpi.commdpi.com In various rat models of neuropathic pain, such as chronic constriction injury (CCI), intrathecal administration of adenosine agonists has been shown to decrease mechanical allodynia. mdpi.comnih.gov Research indicates that patients with neuropathic pain may have reduced levels of adenosine in their blood and cerebrospinal fluid, suggesting an endogenous deficiency that could be corrected therapeutically. capes.gov.br In animal models, intrathecal injection of an adenosine analog effectively inhibited hyperalgesia in neuropathic pain models, demonstrating a more sustained effect compared to its efficacy in postoperative pain models. nih.gov

The analgesic effects of adenosine are mediated by specific receptor subtypes, which can have distinct and sometimes opposing roles in pain signaling.

A1 Receptors (A1AR): Activation of the A1 receptor is largely responsible for the analgesic effect of adenosine. mdpi.comnih.gov A1ARs are expressed in primary sensory neurons and key pain-processing areas of the spinal cord. mdpi.com Their activation leads to hyperpolarization of neuronal membranes, inhibiting pain signals. nih.gov The antinociceptive effects of therapies like acupuncture are dependent on A1AR activation. mdpi.com In some neuropathic pain models, the lack of an analgesic effect from adenosine was linked to a decrease in A1AR expression. mdpi.comnih.gov

A3 Receptors (A3AR): The A3 receptor has also emerged as a key target for pain relief. mdpi.comnih.gov Selective A3AR agonists have demonstrated significant anti-nociceptive effects in multiple preclinical models of neuropathic and chemotherapy-induced pain. mdpi.com The mechanism for A3AR-mediated analgesia in mouse models involves the modulation of immune cells; A3AR activation on CD4+ T cells stimulates the release of the anti-inflammatory cytokine IL-10, which in turn reduces neuronal excitability. nih.gov

A2A and A2B Receptors (A2AAR, A2BAR): The role of A2 receptors is more complex. While A2AAR activation can contribute to antinociception in inflammatory pain, A2AAR blockade has been shown to be effective in neuropathic pain models. mdpi.com Stimulation of A2B receptors has also demonstrated antinociceptive effects in neuropathic pain. mdpi.com

The table below outlines the primary roles of adenosine receptor subtypes in pain transmission based on preclinical findings.

Receptor SubtypeRole in Neuropathic PainReference
A1 (A1AR)Primarily antinociceptive; activation inhibits pain signaling. mdpi.comnih.gov
A2A (A2AAR)Complex role; blockade can be analgesic in neuropathic models. mdpi.com
A2B (A2BAR)Antinociceptive; stimulation can reduce neuropathic pain. mdpi.com
A3 (A3AR)Antinociceptive; activation provides pain relief, partly via immune modulation (IL-10 release). mdpi.comnih.gov

Metabolic Disorders Research (e.g., Obesity, Type 2 Diabetes, Dyslipidemia)

Adenosine signaling is deeply integrated with the regulation of energy and lipid metabolism. nih.gov Adenosine receptors are expressed in key metabolic tissues, and their activation can influence insulin sensitivity, glucose metabolism, and lipid profiles. nih.gov This makes the adenosinergic system a subject of research for metabolic disorders like obesity and type 2 diabetes.

A critical link between adenosine signaling and metabolism involves the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. nih.govnih.gov Research has shown that a functional positive feedback loop exists between the adenosine A2A receptor and PPARγ, where activation of one can upregulate the expression and activity of the other, leading to a potentiation of their anti-inflammatory and metabolic effects. nih.gov

Notably, studies directly comparing L- and D-nucleoside analogs have revealed significant differences in their metabolic activity. In one study, synthesized L-nucleoside analogues of 1′-homologated adenosine demonstrated significantly improved binding to PPARγ and PPARδ compared to their D-nucleoside counterparts. nih.gov Furthermore, these L-nucleosides showed more potent activity in promoting the secretion of adiponectin, a crucial hormone for regulating glucose levels and fatty acid breakdown. nih.gov Hypoadiponectinemia (low levels of adiponectin) is a major characteristic of metabolic diseases such as obesity and diabetes. nih.gov The superior ability of these L-nucleoside analogs to stimulate adiponectin secretion highlights their potential in research targeting these conditions. nih.gov

Bone Regeneration and Wound Healing Studies

The adenosinergic system is an important regulator of bone homeostasis and regeneration. nih.govresearchgate.net During events like bone fracture, local adenosine concentrations increase, activating signaling pathways that promote healing. nih.govduke.edu

Preclinical research has identified adenosine receptors, particularly A2A and A2B, as key targets for stimulating bone formation. nih.govnih.gov

A2A Receptor Stimulation: In murine calvarial defect models, direct stimulation of the A2A receptor with an agonist markedly enhanced bone regeneration, with effects comparable to the application of bone morphogenetic protein-2 (BMP-2). nih.gov This was associated with an increase in osteoblast (bone-forming cell) numbers and a decrease in osteoclast (bone-resorbing cell) numbers at the site of injury. nih.govacrabstracts.org A2A receptor activation also promotes angiogenesis (new blood vessel formation), which is critical for successful bone repair. nih.gov

A2B Receptor Stimulation: Knockout mice lacking the A2B receptor show impaired osteoblast differentiation and delayed fracture healing, confirming the receptor's role in bone regeneration. nih.gov

Local Adenosine Delivery: Studies using biomaterials loaded with adenosine for local delivery have demonstrated increased bone regeneration in critical-sized cranial defects. nih.gov In aged mice, which have impaired fracture healing capacity, local delivery of adenosine was shown to create a pro-regenerative environment and promote fracture repair. duke.edu

Comparative Studies with D-Adenosine and Other Nucleoside Analogs in Biological Systems

While the naturally occurring form of adenosine is the D-enantiomer, research into synthetic L-nucleosides has revealed that biological systems can exhibit significant stereospecificity. In some cases, L-analogs are inactive, while in others, they show equal or even superior activity compared to their D-counterparts. nih.govnih.gov

A foundational study on human platelets found that the L-enantiomers of adenosine, AMP, and ADP were completely inactive as either aggregators or inhibitors of platelet function, demonstrating a strict stereospecificity of the purinergic receptors in that system. nih.gov

Conversely, more recent medicinal chemistry research has focused on creating L-nucleoside analogs with improved therapeutic properties. nih.gov A study designed a series of L-nucleosides based on a 1′-homologated D-adenosine derivative that had previously shown activity as a dual modulator of PPARγ and PPARδ. nih.gov The results of this comparative study were significant:

PPAR Binding: The L-nucleoside analogue (compound 2d in the study) exhibited significantly improved binding affinity for both PPARγ and PPARδ compared to its D-nucleoside counterpart (compound 1 ). nih.gov

Adiponectin Secretion: The L-nucleoside analogues were found to be more potent promoters of adiponectin secretion from human bone marrow mesenchymal stem cells than the D-nucleoside analogues. nih.gov

This demonstrates that for certain intracellular targets like PPARs, the L-configuration can confer superior biological activity. nih.gov The potential advantages of developing L-nucleosides include greater metabolic stability and, in some instances, improved efficacy and lower toxicity. nih.gov

The following table compares the activity of a representative L-nucleoside analog with its D-enantiomer from the aforementioned study.

Biological Target / ActivityD-Nucleoside Analog (Compound 1)L-Nucleoside Analog (Compound 2d)OutcomeReference
PPARγ Binding Affinity (Ki)11.9 µM4.3 µML-analog showed significantly higher affinity. nih.gov
PPARδ Binding Affinity (Ki)2.7 µM1.0 µML-analog showed significantly higher affinity. nih.gov
Adiponectin SecretionActiveMore PotentL-analogs were more potent promoters of secretion. nih.gov

Other nucleoside analogs, which are structurally similar to adenosine, have been developed for a range of biological activities. For example, Toyocamycin is an adenosine analog that shows anticancer, antifungal, and antiviral properties by interfering with RNA synthesis and other cellular processes. nih.govGalidesivir is another adenosine analog developed as a broad-spectrum antiviral agent that works by inhibiting viral RNA polymerase. nih.gov

Advanced Analytical Methodologies for L Adenosine Research

High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC is a cornerstone technique for the analysis of nucleosides like adenosine (B11128). It allows for the separation, identification, and quantification of individual components within a mixture.

Reversed-Phase HPLC (RP-HPLC) with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of L-adenosine. This technique employs a nonpolar stationary phase and a polar mobile phase. This compound, being a polar molecule, has a moderate affinity for the stationary phase, allowing for its separation from other components in a sample.

The separation is typically monitored using an ultraviolet (UV) detector. Adenosine exhibits a characteristic UV absorbance at approximately 260 nm, which allows for its detection and quantification. nih.gov Several studies have successfully developed and validated RP-HPLC methods for the determination of adenosine in various samples, including biological tissues. nih.gov These methods have demonstrated good linearity, accuracy, precision, and sensitivity. nih.govnih.gov

Optimization of Mobile Phase and Column Selection (e.g., C18)

The efficiency of RP-HPLC analysis is highly dependent on the choice of the stationary phase (column) and the composition of the mobile phase. C18 columns, which have octadecylsilane (B103800) as the stationary phase, are the most common choice for adenosine analysis due to their hydrophobicity and ability to retain polar analytes. nih.govnih.govhplc.eu

Optimization of the mobile phase is critical for achieving good separation and peak shape. nacalai.com The mobile phase in RP-HPLC for adenosine analysis typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govbuffalostate.edu The ratio of these components is adjusted to control the retention time and resolution of this compound. nih.gov For instance, an isocratic mobile phase of water, methanol, and acetonitrile in a specific ratio has been shown to yield sharp and well-resolved peaks for adenosine and related purines within a short run time. nih.gov The pH of the mobile phase can also be adjusted to optimize the separation, especially when dealing with ionizable compounds. mastelf.com

ParameterOptimized ConditionSource
Column C18 nih.govnih.gov
Mobile Phase Water/Methanol/Acetonitrile (88:5:7 by volume) nih.gov
Flow Rate 0.8 mL/min nih.govnih.gov
Detection UV at 260 nm nih.gov
Temperature 30 °C nih.gov

Mass Spectrometry (MS) Coupled Techniques

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (MS). This combination, known as LC-MS, provides detailed structural information and allows for the quantification of analytes at very low concentrations.

HPLC-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex biological samples where co-eluting compounds might interfere with UV detection. mdpi.com In HPLC-MS analysis of adenosine, the molecule is first separated on an HPLC column and then ionized before entering the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a highly specific signal for adenosine. und.edu

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High Sensitivity Quantification

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (less than 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes an exceptionally powerful tool for quantifying trace amounts of this compound. nih.gov

In a UPLC-MS/MS setup, a precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode significantly enhances selectivity and sensitivity, allowing for the detection of adenosine at nanomolar concentrations. nih.gov This high sensitivity is crucial for studies involving low levels of the analyte in biological matrices. waters.com The method has been validated for its linearity, accuracy, and precision in various biological samples. nih.gov

ParameterUPLC-MS/MS Method for AdenosineSource
Linear Range 0.1-160 ng/mL nih.gov
Limit of Detection (LOD) 0.03 ng/mL nih.gov
Limit of Quantification (LOQ) 0.1 ng/mL nih.gov
Intra-day Repeatability (RSDs) 1.7%-8.4% nih.gov
Inter-day Reproducibility (RSDs) 2.6%-7.4% nih.gov

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is well-suited for the analysis of highly polar compounds like this compound. mdpi.comnih.gov HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which provides stronger retention for polar analytes compared to RP-HPLC. mdpi.com

Spectroscopic and Electrochemical Methods

Spectroscopic and electrochemical methods form the cornerstone of modern this compound detection, offering diverse strategies to achieve high sensitivity and selectivity. These approaches often leverage biological recognition elements, such as aptamers, to specifically target adenosine and generate a measurable signal.

Fluorescence-based detection systems provide a highly sensitive means of quantifying this compound. A common strategy involves the use of aptamers, which are short, single-stranded oligonucleotides capable of binding to specific targets. In one such system, an ATP aptamer (ABA), which is a G-rich oligonucleotide sequence, is used in conjunction with the fluorescent dye Thioflavin T (ThT). nih.gov In the absence of its target, the aptamer can fold into a G-quadruplex structure that binds ThT, resulting in a strong fluorescence signal. nih.gov When adenosine (or ATP) is present, it binds to the aptamer, preventing the formation of the G-quadruplex/ThT complex and leading to a decrease in fluorescence. nih.gov This change in fluorescence intensity can be correlated to the concentration of the analyte.

Another approach utilizes a time-resolved fluorescence sensor. This method employs a complex of two oligonucleotide strands, each containing an aptamer. daneshyari.com The binding of the target molecule induces a conformational change that affects the ability of a labeled component (like biotin) to bind to a streptavidin-coated microplate, thereby modulating the fluorescence signal. daneshyari.com Such a system has been successfully applied to detect adenosine in serum with a detection limit as low as 0.5 nM. daneshyari.com These aptamer-based fluorescent assays are valued for integrating the high selectivity of aptamers with the inherent sensitivity of fluorescence techniques. nih.govdaneshyari.com

Interactive Data Table: Fluorescence-Based Detection of this compound
Technique Time-Resolved Fluorescence Sensor
Principle Utilizes a thrombin-binding aptamer complex with two oligonucleotide strands (DNA1 and DNA2) labeled with biotin (B1667282) and DIG. Target binding shields the biotin, preventing its interaction with a streptavidin-modified microplate, which in turn prevents signal reporting. daneshyari.com
Application Detection of adenosine in serum. daneshyari.com
Detection Limit 0.5 nM. daneshyari.com

Aptasensors are biosensors that use aptamers as their biological recognition element. When combined with chemiluminescence or electrochemiluminescence (ECL) signal transduction, they create powerful analytical tools for this compound detection.

Electrochemiluminescence (ECL) aptasensors have been developed for the sensitive detection of adenosine in complex samples, including cancer cells. nih.gov One novel approach uses a wireless bipolar electrode (BPE). In this system, an adenosine aptamer labeled with ferrocene (B1249389) (Fc) is hybridized to its complementary DNA strand on one pole of the BPE. nih.gov In the presence of adenosine, the aptamer binds to its target and is released from the electrode surface. nih.gov This release causes a decrease in the ECL signal generated by a Ru(bpy)3(2+)/tripropylamine (TPA) system on the other pole of the BPE, which is logarithmically linear with the concentration of adenosine. nih.gov This method has demonstrated a wide detection range from 1.0 fM to 0.10 μM. nih.gov

Chemiluminescence-based aptasensors often utilize the luminol-hydrogen peroxide (H2O2) reaction. nih.gov While this specific system has been detailed for other analytes like atrazine, the principle is adaptable. nih.gov Typically, a catalyst (like silver nanoparticles) enhances the chemiluminescence signal. nih.gov The aptamer, bound to the sensor surface, captures the target analyte. This binding event can either hinder or promote the catalytic activity, leading to a measurable change in light emission that corresponds to the analyte's concentration. nih.gov The high sensitivity of these luminescence-based techniques makes them suitable for detecting trace amounts of this compound in biological fluids.

Interactive Data Table: Electrochemiluminescence Aptasensor for this compound
Technique Electrochemiluminescence (ECL) Aptasensor
Principle A ferrocene-labeled adenosine aptamer is immobilized on a bipolar electrode. The binding of adenosine releases the aptamer, causing a decrease in the ECL signal from a Ru(bpy)3(2+)/TPA system. nih.gov
Application Detection of adenosine released from cancer cells. nih.gov
Linear Range 1.0 fM to 0.10 μM. nih.gov

Sample Preparation and Stability Considerations for Biological Matrices

The accurate measurement of endogenous this compound is complicated by its rapid formation and clearance in biological samples, particularly blood. nih.govnih.gov Therefore, specialized sample collection and preparation protocols are essential to ensure that the measured concentration reflects the true in vivo level.

To prevent the rapid metabolism of adenosine in blood samples post-collection, a specialized "STOP solution" is used. nih.govnih.gov Blood is drawn directly into a syringe containing this solution, which immediately halts all enzymatic activity that could alter adenosine levels. nih.govnih.gov

An effective STOP solution is a cocktail of inhibitors targeting the key enzymes and transporters involved in adenosine metabolism. Its components typically include:

Inhibitors of adenosine formation: α,β-Methyleneadenosine 5'-diphosphate (AOPCP) to block ecto-5'-nucleotidase (CD73) and ethylenediaminetetraacetic acid (EDTA) to inhibit alkaline phosphatases. nih.gov

Inhibitors of adenosine clearance: Dipyridamole and S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) to block cellular uptake via the equilibrative nucleoside transporter 1 (ENT1); erythro-9-(2-Hydroxy-3-nonyl)adenine (EHNA) to inhibit adenosine deaminase (ADA); and 5-Iodotubercidin to inhibit adenosine kinase (AK). nih.gov

Studies have demonstrated that such a solution can successfully conserve exogenous adenosine added to blood, with over 92% remaining after 30 minutes, and can inhibit the formation of adenosine from its precursor AMP by over 99.9%. nih.gov

Source: Adapted from research on accurate adenosine measurement in human blood. nih.gov

The validation of any analytical method is crucial to ensure that the data it generates is reliable and fit for purpose. elementlabsolutions.com For this compound, methods such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (UPLC-tandem-MS) are rigorously validated. nih.gov The key validation parameters include accuracy, precision, and sensitivity. elementlabsolutions.comnih.gov

Accuracy: This expresses the closeness of the measured value to the true value. elementlabsolutions.com It is often assessed by analyzing samples with a known concentration of adenosine (spike recovery) and determining the percentage of recovery. elementlabsolutions.com

Precision: This measures the degree of scatter among a series of measurements on the same sample. elementlabsolutions.com It is typically expressed as the relative standard deviation (RSD) of replicate measurements at different concentrations and can be assessed for repeatability (intra-run) and intermediate precision (inter-run). nih.gov For example, a validated RP-HPLC method for adenosine reported inter- and intra-run accuracy and precision to be better than +/- 15%. nih.gov

Sensitivity: This refers to the method's ability to detect low amounts of the analyte. elementlabsolutions.com It is defined by the Limit of Detection (LOD), the lowest amount that can be detected, and the Limit of Quantitation (LOQ), the lowest amount that can be quantitatively determined with acceptable precision and accuracy. demarcheiso17025.comnih.gov A highly sensitive UPLC-tandem-MS method for plasma adenosine was validated with an LOQ of 2 nmol/L. nih.gov Another RP-HPLC method established an LOQ of 0.25 micromol/L. nih.gov

Translational Aspects and Future Research Directions for L Adenosine

Bridging Preclinical Findings to Clinical Relevance

A significant hurdle in the development of adenosine-based therapeutics is the "translational gap" between promising preclinical results and successful clinical outcomes. nih.gov Decades of basic science have illuminated the cardioprotective, neuroprotective, and anti-inflammatory roles of adenosine (B11128), yet this has not translated into a wealth of approved drugs. nih.govwikipedia.org For instance, while preclinical studies in animal models have consistently shown that adenosine receptor agonists can reduce infarct size and improve functional recovery after ischemic events, clinical trials in humans have often yielded inconclusive results. nih.gov

Several factors contribute to this gap. The complexity of adenosine signaling, where its effects can be tissue-specific and dependent on the pathological context, makes it difficult to predict human responses based on animal models. medchemexpress.com Furthermore, species-dependent differences in receptor affinity and selectivity for various ligands mean that a compound effective in rodents may not have the same profile in humans. mdpi.com Chronic versus acute administration of adenosine receptor ligands can also produce diametrically opposite effects, further complicating the translation of preclinical findings. acs.org

Efforts to bridge this gap are focusing on more nuanced approaches. There is a growing emphasis on validating drug targets in human experimental models and identifying patient subgroups that are more likely to respond to adenosine-targeted therapies. nih.gov For example, in the field of neuropathic pain, compelling evidence for the therapeutic potential of adenosine modulation has been observed across preclinical, human experimental, and clinical investigations, suggesting a higher probability of successful translation. nih.gov In immuno-oncology, while initial clinical trial outcomes for adenosine pathway inhibitors have been modest compared to preclinical expectations, they have highlighted the need for better biomarker integration to optimize patient selection and treatment strategies. nih.gov

Novel Therapeutic Strategies Targeting the L-Adenosine Pathway

Beyond the development of new molecular entities, future research is also focused on innovative ways to leverage the adenosine pathway for therapeutic gain, particularly through combination therapies.

In cancer immunotherapy, the high concentration of adenosine in the tumor microenvironment creates an immunosuppressive shield that protects cancer cells from immune attack. Adenosine does this in part by modulating the production and effects of various cytokines. It generally inhibits the production of pro-inflammatory and anti-tumor cytokines like TNF-α, IL-12, and IFN-γ, while promoting the release of anti-inflammatory or pro-tumor cytokines such as IL-10 and TGF-β.

This has led to the development of therapeutic strategies that combine adenosine pathway inhibitors (e.g., A₂ₐR antagonists) with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1). The rationale is that blocking the immunosuppressive effects of adenosine will "unleash" the anti-tumor immune response, making it more susceptible to stimulation by other immunotherapeutic agents. Preclinical studies have shown that combining A₂ₐR blockade with CAR T-cell therapy can be beneficial, and numerous clinical trials are underway to explore the combination of adenosine antagonists with PD-1 blockers.

The interplay with cytokines is central to this approach. For example, A₃AR agonists have been shown to inhibit pro-inflammatory cytokines and are being explored as a treatment for cytokine release syndrome, a dangerous side effect of some cancer immunotherapies. Conversely, blocking the adenosine pathway can restore the function of immune cells and their ability to produce anti-tumor cytokines. nih.gov The success of these combination strategies will likely depend on a deeper understanding of the complex cytokine profiles within different tumor microenvironments and the development of predictive biomarkers to identify patients most likely to benefit. nih.gov

Table 2: Examples of Combination Therapies Targeting the this compound Pathway in Oncology

Adenosine Pathway TargetCombination AgentRationaleReference
A₂ₐR / A₂ₑR AntagonismPD-1/PD-L1 InhibitorsTo reverse adenosine-mediated immunosuppression and enhance the efficacy of checkpoint blockade. nih.gov
CD73 InhibitionChemotherapy (e.g., Doxorubicin)To counteract the chemotherapy-induced upregulation of CD73 and adenosine production, thereby increasing the therapeutic response.
A₂ₐR BlockadeCAR T-Cell TherapyTo enhance the function and persistence of CAR T-cells within the adenosine-rich tumor microenvironment.
A₃AR AgonismImmunotherapyTo potentially mitigate cytokine release syndrome by inhibiting pro-inflammatory cytokines, while also exerting direct anti-cancer effects.

RNA Therapeutics and Cell Therapies

The therapeutic landscape is increasingly leveraging the intricate roles of this compound in cellular processes, leading to the development of novel RNA therapeutics and cell-based strategies. These approaches aim to harness or modulate adenosine-related pathways to treat a variety of diseases.

RNA Therapeutics: A significant area of innovation lies in RNA editing, specifically adenosine-to-inosine (A-to-I) editing. This post-transcriptional modification is a natural process in eukaryotes where adenosine deaminases acting on RNA (ADARs) convert an adenosine nucleotide into inosine (B1671953) within double-stranded RNA. nih.govfrontiersin.org Since the cellular translation machinery reads inosine as guanosine, this A-to-I change can effectively correct disease-causing G-to-A point mutations, restore protein function, or modulate protein expression. nih.govstocktitan.net

Recent preclinical research has demonstrated the potential of this approach. By designing guide RNAs that recruit endogenous ADAR enzymes to a specific target mRNA, researchers can achieve remarkable efficacy in correcting mutations with limited off-target effects. nih.gov This strategy holds promise for a range of disorders, including chronic inflammatory diseases and various forms of cancer. nih.gov Small molecule inhibitors that modulate the activity of ADARs and other key enzymes in RNA modification are also under development, showing potent anti-proliferative and pro-apoptotic effects in cancer cells and inhibiting tumor growth in vivo. nih.gov

Cell Therapies: Cell-based therapies are being explored as a method for the localized and sustained delivery of adenosine to target tissues, thereby avoiding the systemic side effects associated with direct adenosine administration. rutgers.edu A notable example is in the treatment of pharmacoresistant epilepsy. rutgers.edu Research has shown that deficits in the brain's adenosinergic system can promote seizures. rutgers.edu To counteract this, therapeutic strategies involve the focal delivery of adenosine via encapsulated, adenosine-releasing cells. rutgers.edu In animal models of epilepsy, this approach has successfully suppressed seizures without causing overt side effects, demonstrating that locally augmenting adenosine levels can restore an inhibitory tone and control seizure activity. rutgers.edu

Table 1: Examples of this compound-Related Therapeutic Strategies

Therapeutic Approach Mechanism of Action Target Disease Area(s) Key Findings/Potential
RNA Editing (A-to-I) Recruitment of endogenous ADAR enzymes by guide RNAs to convert specific adenosine residues to inosine in mRNA, effectively correcting G-to-A mutations. nih.govstocktitan.net Genetic Disorders, Cancer, Chronic Inflammatory Diseases Preclinical studies show high efficacy in restoring protein expression with limited off-target activity. nih.gov
Small Molecule Inhibitors Modulation of the expression or enzymatic activity of RNA modification enzymes like ADARs. nih.gov Cancer Demonstrated potent anti-proliferative and pro-apoptotic effects in cancer cells and synergistic action with chemotherapy. nih.gov

| Adenosine-Releasing Cell Therapy | Localized, paracrine delivery of adenosine from encapsulated, engineered cells implanted at a target site. rutgers.edu | Pharmacoresistant Epilepsy | Suppresses seizures in animal models by reconstituting an inhibitory adenosinergic tone locally, avoiding systemic side effects. rutgers.edu |

Identification of Patient Subgroups for Targeted this compound Modulation

The efficacy of therapies targeting the this compound pathway is not uniform across all patients or cancer types. This variability underscores the critical need to identify patient subgroups most likely to respond to treatment. The identification of predictive biomarkers is a key area of research to enable personalized medicine and optimize therapeutic outcomes. nih.gov

In cancer immunotherapy, the tumor microenvironment (TME) presents a complex interplay of factors that influence treatment response. The adenosine signaling pathway is a significant regulator within the TME. nih.govnih.gov Research has shown that the expression profiles of adenosine-related genes in pre-treatment tumor biopsies can serve as a powerful predictive tool. nih.gov Patients whose tumors exhibit an "adenosine-regulated" gene expression signature have been found to experience better outcomes from therapies that modulate this pathway. nih.gov

Specific molecular characteristics can delineate patient populations. For instance, the methylation status of genes in the adenosine pathway can indicate susceptibility. Cancers such as bladder urothelial carcinoma, thymoma, and pancreatic adenocarcinoma that show significant hypomethylation of adenosine pathway components—affecting both adenosine-generating enzymes and receptors—may be particularly responsive to adenosine-targeted therapies. nih.gov In other cancers, the axis of specific enzymes and receptors, like the CD73-A2BR axis in esophageal carcinoma, appears to be a primary driver of tumor progression and thus a key target. nih.gov

Researchers have developed scoring systems, such as the "adenosine signaling score," to quantify the activity of this pathway within a tumor. nih.gov These scores, derived from transcriptomic data, correlate strongly with treatment response and can be used to screen patients for clinical trials, guiding the selection of those most likely to benefit from adenosine pathway modulation. nih.gov

Table 2: Potential Biomarkers for Patient Stratification in Adenosine-Targeted Therapy

Biomarker Category Specific Marker/Signature Associated Cancer Type(s) Implication for Therapy
Gene Expression Adenosine-regulated gene expression profiles Various solid tumors (e.g., RCC, NSCLC, Melanoma) High expression correlates with better outcomes from adenosine pathway modulation. nih.gov
Epigenetic Status Hypomethylation of adenosine pathway genes (enzymes and receptors) Bladder Urothelial Carcinoma, Thymoma, Pancreatic Adenocarcinoma Suggests higher responsiveness to adenosine-targeted therapies. nih.gov
Specific Axis Activation CD73-A2BR axis Esophageal Carcinoma Indicates a key driver of tumor progression that can be targeted. nih.gov

| Scoring Systems | Adenosine signaling score (derived from transcriptomics) | RCC, NSCLC, Prostate Cancer, Melanoma | Can be used for clinical trial screening to select suitable patients. nih.gov |

Addressing Limitations in Current Research Models

While research into this compound has yielded significant insights, the translation of these findings into clinical applications has been hampered by limitations in the experimental models used. nih.govnih.gov Overcoming these deficiencies is crucial for advancing the therapeutic potential of targeting the adenosine pathway.

In the field of oncology, research has faced several conceptual gaps. nih.gov These include:

Redundant Pathways: A failure to account for the multiple and redundant pathways that control the levels of adenosine and its precursor, ATP. nih.gov

Receptor-Dependent vs. -Independent Effects: A lack of clear distinction between the biological effects of adenosine that are mediated by its cell surface receptors and those that are receptor-independent, such as intracellular effects on epigenetic processes like DNA methylation. nih.gov

Focus on Extracellular Adenosine: An overemphasis on extracellular adenosine signaling, often neglecting the equally important roles of intracellular adenosine metabolism and the compartmentalization of the adenosine system within different cellular organelles, such as the nucleus. nih.gov

These limitations highlight the need for more sophisticated and clinically relevant research models. Future studies should aim to incorporate models of chronic disease and co-morbidities, which are common in patient populations. nih.gov Moreover, a more holistic approach is required that integrates the complex interplay between extracellular and intracellular adenosine pathways and considers both receptor-dependent and independent mechanisms to fully understand and exploit the therapeutic potential of this compound. nih.gov

Q & A

Q. How does L-adenosine biochemically differ from its D-enantiomer, and why is this distinction critical in experimental design?

this compound is the metabolically stable enantiomer of D-adenosine, with distinct stereochemical properties that alter enzyme interactions. Unlike D-adenosine, this compound shows weak inhibition of adenosine deaminase (ADA) (Ki = 385 μM) and is not a substrate for S-adenosyl-L-homocysteine (AdoHcy) hydrolase . This stability makes it a robust probe for studying adenosine transport systems without interference from metabolic degradation . Methodological Tip : Use radiolabeled L-[3H]adenosine to track uptake kinetics in synaptoneurosomes, as its stability reduces confounding variables from enzymatic breakdown .

Q. What experimental conditions are optimal for preserving this compound stability in vitro?

this compound requires storage at 2–8°C in lyophilized form, with reconstitution in pH-neutral buffers to prevent hydrolysis. Its melting point (257°C) and solubility profile (stable in aqueous solutions at 10 mM) make it suitable for long-term kinetic assays . Methodological Tip : Avoid freeze-thaw cycles and use fresh solutions for adenosine uptake studies to maintain integrity.

Q. How is this compound utilized as a probe in adenosine transport studies?

this compound binds to bidirectional nucleoside transporters (e.g., ENT1/2) in rat brain synaptoneurosomes, mimicking D-adenosine uptake but resisting deamination. Competitive inhibition assays with dipyridamole (40–52% inhibition at 100 μM) validate its transport mechanism . Methodological Tip : Co-administer transport inhibitors (e.g., nitrobenzylthioinosine) to distinguish carrier-mediated vs. passive diffusion pathways .

Q. What are the quantitative parameters of this compound’s ADA inhibition?

this compound exhibits weak ADA inhibition (Ki = 385 μM in rat brain assays). This low affinity necessitates high concentrations (10–10,000 μM) for detectable activity, limiting its utility in ADA-targeted therapies but validating its role as a non-metabolized probe .

Advanced Research Questions

Q. How can researchers optimize assays to account for this compound’s weak ADA inhibition?

Challenge : Weak inhibition (Ki = 385 μM) risks false negatives in enzyme assays. Solution :

  • Use high-throughput screening with this compound concentrations ≥1 mM.
  • Include positive controls (e.g., pentostatin, Ki = 2.5 pM for ADA) to calibrate inhibition thresholds .
  • Pair with fluorescence-based ADA activity assays for enhanced sensitivity .

Q. How to reconcile contradictory findings on this compound’s substrate activity for AdoHcy hydrolase?

Contradiction : Docking studies show this compound binds weakly to AdoHcy hydrolase compared to D-adenosine, yet no inhibitory activity is observed . Resolution :

  • Use crystallography or molecular dynamics simulations to compare binding conformations.
  • Test this compound derivatives (e.g., 5'-carboxaldehyde oximes) for residual activity, as stereochemistry impacts enzyme specificity .

Q. What methodologies validate this compound’s specificity as a probe in complex biological matrices?

Approach :

  • Perform competitive uptake assays with D-adenosine and uridine. L-[3H]adenosine release is inhibited 81% by D-adenosine vs. 42% by unlabeled this compound, confirming transporter overlap .
  • Use CRISPR-edited cell lines lacking ENT1/2 to isolate passive diffusion contributions .

Q. How to address variability in this compound’s neuroprotective efficacy across models?

Issue : this compound reduces infarction area in cardiac models (19.1% vs. control 40.5%) but shows no functional recovery in others . Strategy :

  • Standardize ischemia-reperfusion protocols (e.g., oxygen-glucose deprivation time).
  • Quantify adenosine receptor (A1/A2A) expression in target tissues via qPCR to correlate efficacy with receptor density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Adenosine
Reactant of Route 2
L-Adenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.